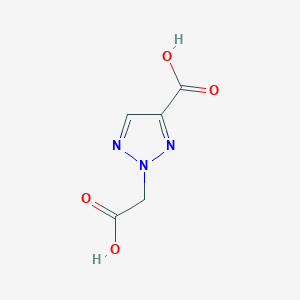
2-(Carboxymethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxymethyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with carboxymethyl and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction can be catalyzed by copper (Cu(I)) to form the triazole ring. The carboxymethyl group can be introduced through the reaction of the triazole with bromoacetic acid under basic conditions. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxymethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
2-(Carboxymethyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: It can be used in the production of polymers, coatings, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-(Carboxymethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecule. The triazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Carboxymethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with different substitution patterns on the triazole ring.
2-(Hydroxymethyl)-2H-1,2,3-triazole-4-carboxylic acid: Contains a hydroxymethyl group instead of a carboxymethyl group.
2-(Methyl)-2H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a carboxymethyl group.
Uniqueness
2-(Carboxymethyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups, which provide distinct chemical reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H5N3O4 |
|---|---|
Poids moléculaire |
171.11 g/mol |
Nom IUPAC |
2-(carboxymethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5N3O4/c9-4(10)2-8-6-1-3(7-8)5(11)12/h1H,2H2,(H,9,10)(H,11,12) |
Clé InChI |
GYUICJQKILUUOG-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(N=C1C(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13241283.png)
![5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13241289.png)
![2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13241292.png)
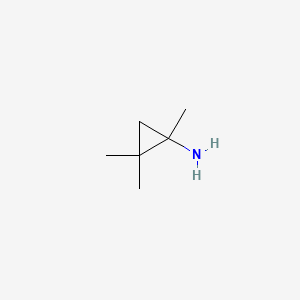
![Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine](/img/structure/B13241303.png)
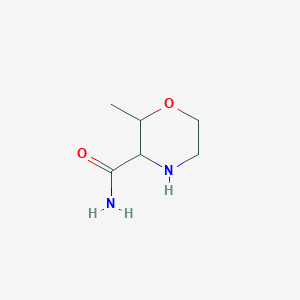


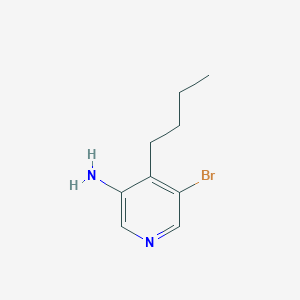
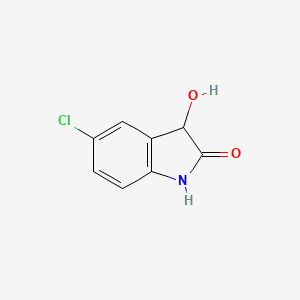
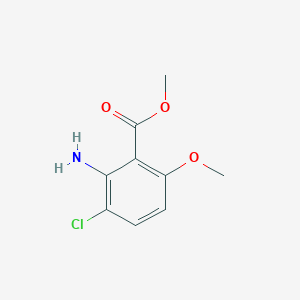
![(2-Methoxyethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13241349.png)

![2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13241354.png)
